molecular formula C9H8F2N2 B13051936 3-Amino-3-(3,5-difluorophenyl)propanenitrile

3-Amino-3-(3,5-difluorophenyl)propanenitrile

Cat. No.: B13051936
M. Wt: 182.17 g/mol
InChI Key: FFVGEZOYAVLHJP-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-difluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8F2N2 It is characterized by the presence of an amino group, a difluorophenyl group, and a nitrile group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-difluorophenyl)propanenitrile typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where 3,5-difluorobenzaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-difluorophenyl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(3,5-difluorophenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-difluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can enhance binding affinity to certain molecular targets, while the amino and nitrile groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-fluorophenyl)propanenitrile
  • 3-Amino-3-(2,4-difluorophenyl)propanenitrile
  • 3-Amino-3-(3,5-dichlorophenyl)propanenitrile

Uniqueness

3-Amino-3-(3,5-difluorophenyl)propanenitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and binding affinity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-amino-3-(3,5-difluorophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVGEZOYAVLHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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